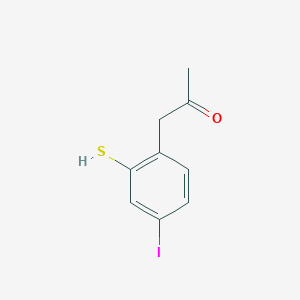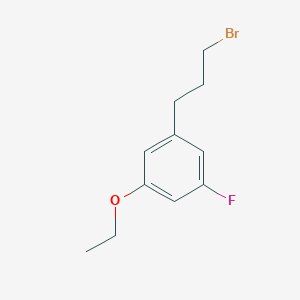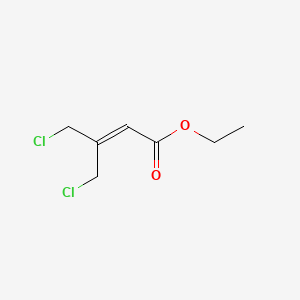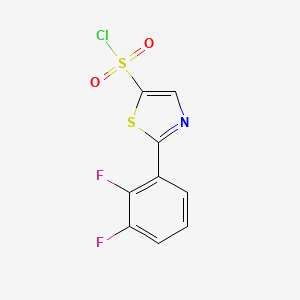
Fmoc-(r)-2-(aminomethyl)-4-methylpentan-1-ol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride is a compound used primarily in peptide synthesis. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group for amines in the synthesis of peptides. This compound is particularly useful due to its ability to protect the amine group during the synthesis process, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride typically involves the protection of the amine group with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve large-scale chromatography or recrystallization techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the original alcohol.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride is widely used in the synthesis of peptides. The Fmoc group protects the amine group during the synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions, enzyme activities, and other biological processes.
Medicine
In medicine, peptides synthesized using Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride can be used as therapeutic agents. These peptides can act as drugs to treat various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials. These materials can have applications in drug delivery systems, biomaterials, and other advanced technologies.
Wirkmechanismus
The mechanism of action of Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride involves the protection of the amine group through the formation of a stable carbamate linkage with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group to protect the amine group during peptide synthesis.
Boc-protected amino acids: These compounds use the t-butyloxycarbonyl (Boc) group for amine protection.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for amine protection.
Uniqueness
Fmoc-®-2-(aminomethyl)-4-methylpentan-1-ol hydrochloride is unique due to its specific structure, which includes a secondary alcohol and a chiral center. This structure can provide additional functionality and selectivity in peptide synthesis compared to other Fmoc-protected compounds.
Eigenschaften
Molekularformel |
C22H28ClNO3 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)11-16(13-24)12-23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m1./s1 |
InChI-Schlüssel |
AKVNQVIUDGVDJN-PKLMIRHRSA-N |
Isomerische SMILES |
CC(C)C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Kanonische SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
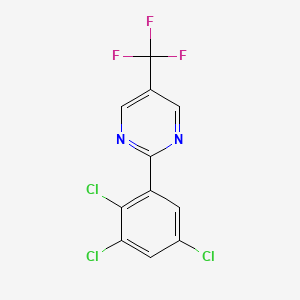
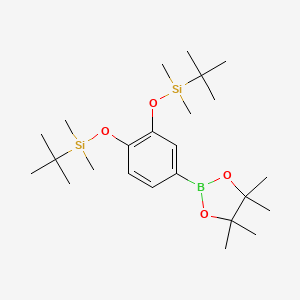
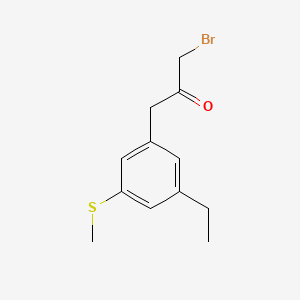
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
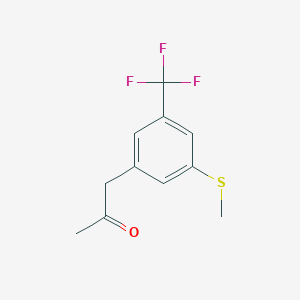
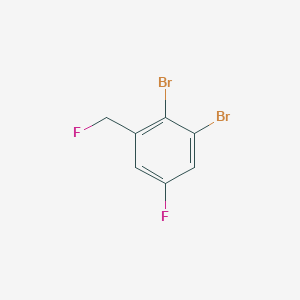
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)

